

3-Chloro-4-(hydroxymethyl)phenol safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(hydroxymethyl)phenol

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of **3-Chloro-4-(hydroxymethyl)phenol** (CAS No: 171569-42-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's reactivity and the causality behind recommended safety protocols. Given the limited specific toxicological data for this compound, this guide synthesizes information from its known hazard classification and the extensive data available for phenol, its parent compound, to establish a robust framework for safe laboratory practice.

Compound Profile and Hazard Identification

3-Chloro-4-(hydroxymethyl)phenol is a substituted phenol containing both a halogen and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis but also necessitates a careful evaluation of its potential hazards. The reactivity of the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring must all be considered when planning reactions and handling procedures.

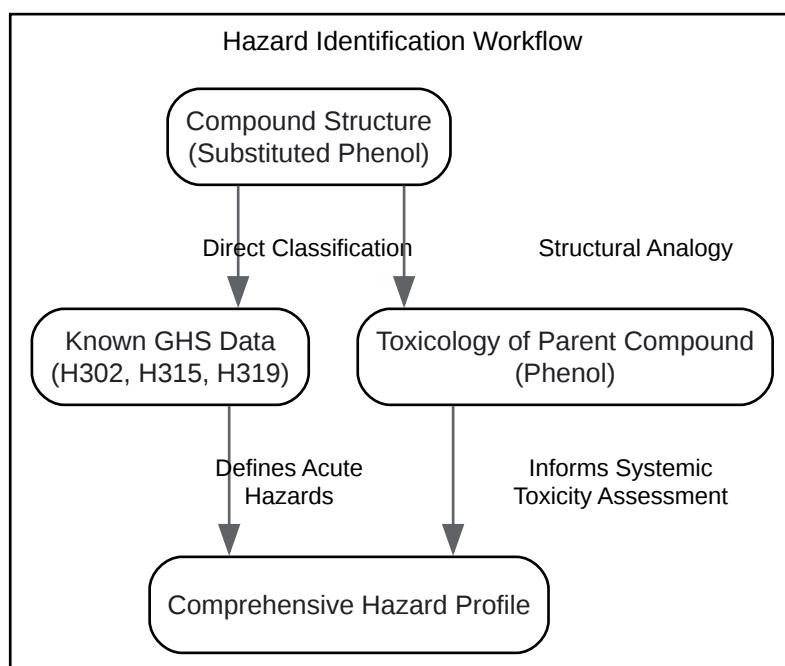

The compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant acute health risks. Its primary hazards are associated with ingestion, skin contact, and eye contact.

Table 1: GHS Classification for **3-Chloro-4-(hydroxymethyl)phenol**

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Irritation	Category 2	H315: Causes skin irritation

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Beyond these classifications, it is critical to recognize that as a phenol derivative, this compound is readily absorbed through the skin and can potentially lead to systemic toxicity, a hallmark of phenol poisoning.[1][2] Phenols can exert a local anesthetic effect, which may dangerously mask the initial pain of a chemical burn, leading to a delayed recognition of a serious exposure.[3][4]

[Click to download full resolution via product page](#)

Caption: Logical workflow for establishing a comprehensive hazard profile.

Physical and Chemical Properties

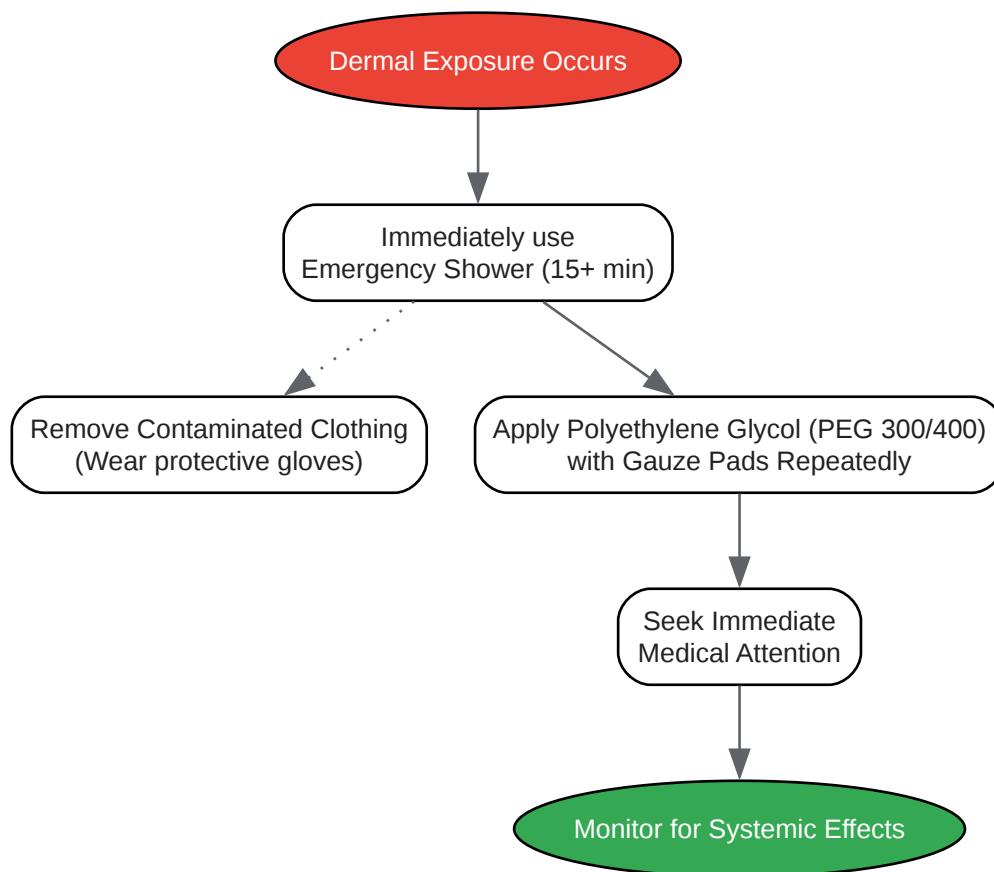
A thorough understanding of a compound's physical properties is fundamental to its safe handling and storage.

Table 2: Physicochemical Properties of **3-Chloro-4-(hydroxymethyl)phenol**

Property	Value	Source
IUPAC Name	3-chloro-4-(hydroxymethyl)phenol	
CAS Number	171569-42-9	
Molecular Formula	C7H7ClO2	
Molecular Weight	158.58 g/mol	
Physical Form	Solid	
Storage Temperature	Room Temperature, sealed in dry, keep in dark place	

| InChI Key | BDQASBWZSSWBCP-UHFFFAOYSA-N | |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature and should be determined empirically under controlled conditions.


First-Aid and Emergency Response Protocols

The critical takeaway for any phenol-related exposure is that rapid and effective decontamination can be life-saving. Systemic toxicity can occur from dermal absorption over even a small surface area.[\[5\]](#)[\[6\]](#) All laboratories handling this compound must have a dedicated phenol first-aid kit readily accessible.

Protocol 1: Dermal Exposure Response

This is the most likely route of accidental exposure. The anesthetic properties of phenol can prevent the individual from feeling pain, so any suspected contact must be treated as a serious incident.[\[4\]](#)

- Immediate Action: Move the affected individual immediately to an emergency safety shower or drench hose.[5]
- Clothing Removal: While under the shower, remove all contaminated clothing. Responders must wear appropriate gloves (e.g., neoprene or butyl rubber) to avoid secondary contamination.[7][8]
- Initial Wash: Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][9] The goal of this initial, high-volume wash is to remove gross contamination.
- PEG Decontamination: After the initial water flush, cease the shower and immediately begin wiping the affected area repeatedly with gauze pads soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[6][10] PEG is superior to water for decontamination as it helps to inactivate and remove phenol that has been absorbed into the skin.[3] Continue this process until there is no detectable odor of phenol.
- Seek Medical Attention: All phenol exposures must be evaluated by a medical professional. Call emergency services immediately.[4] Provide the responding medical team with the Safety Data Sheet for the compound.

[Click to download full resolution via product page](#)

Caption: Emergency first-aid workflow for dermal exposure.

Protocol 2: Eye Exposure Response

- Immediately flush the eyes with a large volume of water for at least 20 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[3][7]
- Removal of contact lenses should only be attempted by skilled personnel after irrigation has begun.[3]
- Do not delay irrigation. After flushing, seek immediate and urgent medical attention from an ophthalmologist.[3]

Protocol 3: Inhalation and Ingestion

- Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[11][12]

- Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[11] Ingestion of phenols can cause severe internal burns and rapid systemic toxicity.[8]

Engineering Controls and Personal Protective Equipment (PPE)

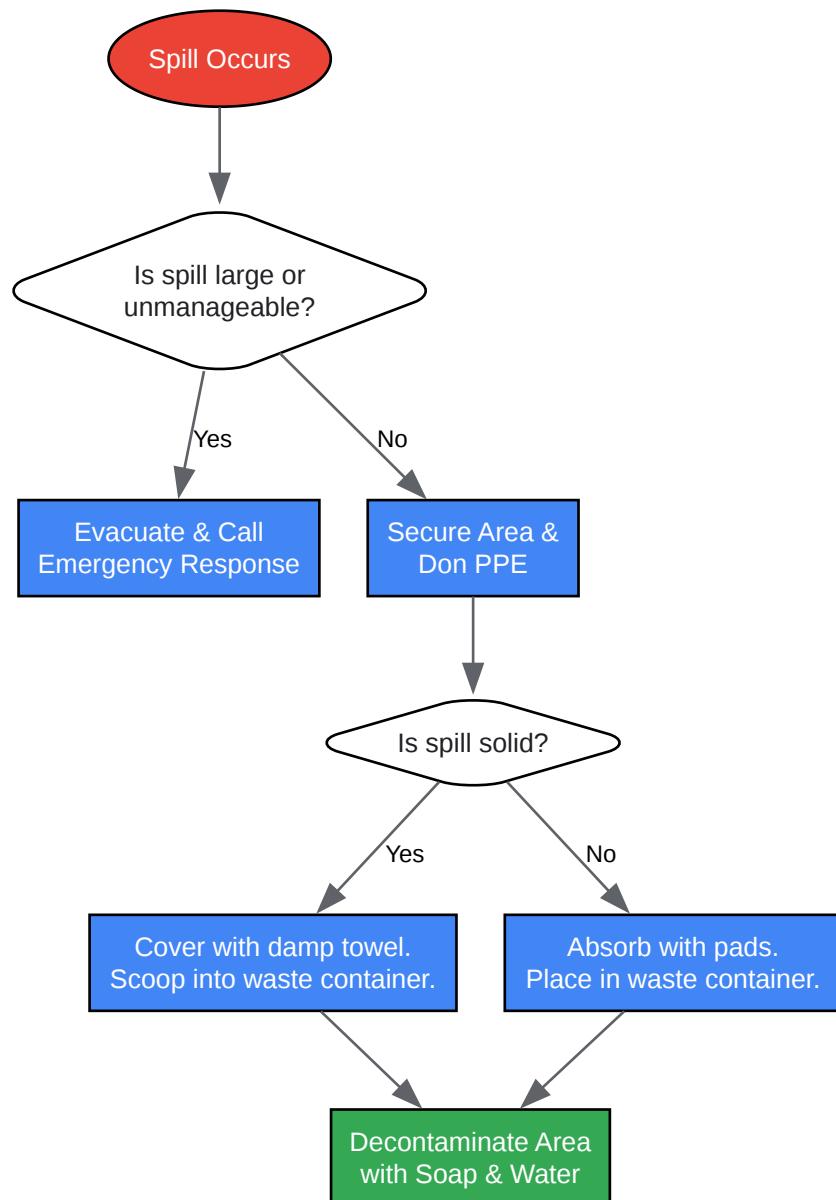
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

- Primary Engineering Control: All work with **3-Chloro-4-(hydroxymethyl)phenol**, including weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13]

The selection of PPE is critical due to the insidious nature of phenol absorption.

Table 3: PPE Selection Guide

Task	Eye Protection	Hand Protection	Body Protection
Weighing Solid	Safety glasses with side shields	Double-layered nitrile gloves (4mil) for incidental contact. Change immediately if contaminated.[14]	Fully buttoned lab coat
Preparing Solutions / Performing Reactions	Chemical splash goggles	Utility grade neoprene or butyl rubber gloves over nitrile gloves.[13] Laminate film (e.g., Silver Shield®) gloves are also highly recommended.[14]	Lab coat and a chemically resistant apron


| Cleaning Spills | Face shield over chemical splash goggles | Heavy-duty, chemically resistant gloves (e.g., Viton®-butyl, Silver Shield®)[14] | Chemically resistant apron over lab coat |

Accidental Release and Spill Cleanup

Preparedness is key to managing a spill effectively and safely.

Protocol 4: Spill Cleanup

- **Assess the Situation:** Determine the size of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate the area and alert your institution's emergency response team.
- **Secure the Area:** Alert personnel in the immediate vicinity. Prevent entry into the spill area.
- **Don Appropriate PPE:** Before cleanup, don the PPE specified for spills in Table 3.
- **Cleanup (Solid Spill):** Do NOT use a dry brush and dustpan, as this can create airborne dust. Gently cover the spill with damp paper towels (moistened with water) to prevent dust generation. Carefully scoop the material into a labeled, sealable hazardous waste container. [\[11\]](#)
- **Cleanup (Liquid Spill):** Use absorbent pads to contain and absorb the spilled material.[\[15\]](#) Work from the outside of the spill inward. Place used pads into a labeled hazardous waste container.
- **Decontamination:** Wipe the spill area thoroughly with a soap and water solution.[\[14\]](#)
- **Disposal:** All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for spill response.

Storage, Stability, and Disposal

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

- Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area.^[11] Ensure storage is away from incompatible materials. Store

containers below eye level and in secondary containment.[15][16]

- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, calcium hypochlorite, and aluminum chloride.[17][18]
- Reactivity Profile: The molecule has two distinct hydroxyl groups. The phenolic hydroxyl is acidic and, upon deprotonation, becomes a potent nucleophile for reactions like ether synthesis.[19] The benzylic alcohol is a primary alcohol, susceptible to oxidation. This differential reactivity can be exploited synthetically but also means that reaction conditions must be carefully chosen to avoid unintended side reactions.[19][20]
- Disposal: This compound and any material contaminated with it must be treated as hazardous chemical waste.[21][22] Collect waste in a sturdy, leak-proof, and clearly labeled container.[16] The first rinse of any emptied container must also be collected as hazardous waste.[21] Never dispose of this chemical down the sink.[16]

Toxicological Summary

The toxicological profile is defined by its GHS classification and the known behavior of phenols.

- Acute Effects: The compound is harmful if swallowed and causes skin and serious eye irritation.
- Systemic Toxicity: The primary concern is systemic toxicity following absorption through any route, especially the skin.[2] Effects can be rapid and severe, targeting the central nervous system (convulsions, coma), cardiovascular system (arrhythmia, hypotension), liver, and kidneys.[8][17]
- Chronic Effects: Prolonged or repeated exposure to phenols may lead to weight loss, muscle weakness, liver and kidney damage, and a skin condition called ochronosis (darkening of the skin).[2][17]
- Carcinogenicity: The parent compound, phenol, is classified by the IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[2] No specific data exists for **3-Chloro-4-(hydroxymethyl)phenol**.

Conclusion

3-Chloro-4-(hydroxymethyl)phenol is a valuable chemical intermediate that demands a high level of respect and caution in the laboratory. Its hazard profile is dominated by its potential for skin absorption leading to severe systemic toxicity, a characteristic inherited from its parent structure, phenol. By implementing robust engineering controls, using appropriate and carefully selected PPE, and being thoroughly prepared for emergency situations, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: to prevent all routes of exposure and to be prepared for rapid, effective decontamination in the event of an accident.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gov.uk [gov.uk]
- 3. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 4. ehs.wwu.edu [ehs.wwu.edu]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. safety.duke.edu [safety.duke.edu]

- 15. umdearborn.edu [umdearborn.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 18. nj.gov [nj.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Chloro-4-(hydroxymethyl)phenol safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369970#3-chloro-4-hydroxymethyl-phenol-safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com